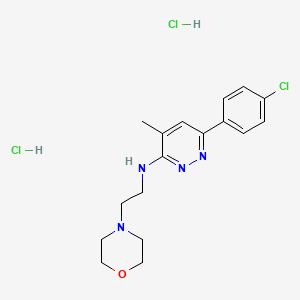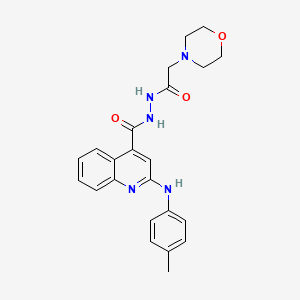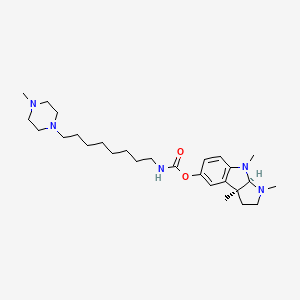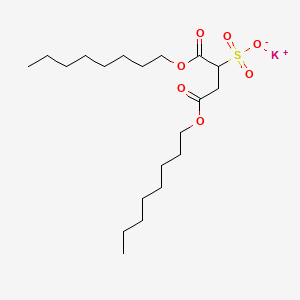
2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a benzopyran ring system. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the benzopyran ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-carboxylic acid
- 2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-methyl ester
Uniqueness
What sets 2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Numéro CAS |
173469-90-4 |
|---|---|
Formule moléculaire |
C26H21ClO5 |
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)-4-oxo-3-phenylmethoxychromen-6-yl]butanoic acid |
InChI |
InChI=1S/C26H21ClO5/c1-2-20(26(29)30)18-10-13-22-21(14-18)23(28)25(31-15-16-6-4-3-5-7-16)24(32-22)17-8-11-19(27)12-9-17/h3-14,20H,2,15H2,1H3,(H,29,30) |
Clé InChI |
HZVNYPFKCKMEKU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


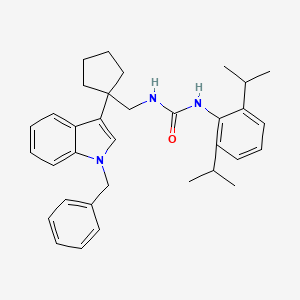
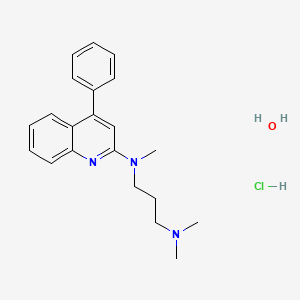

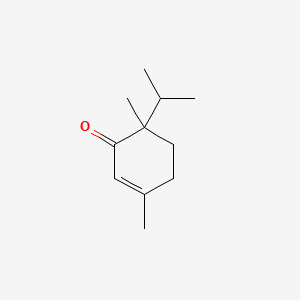
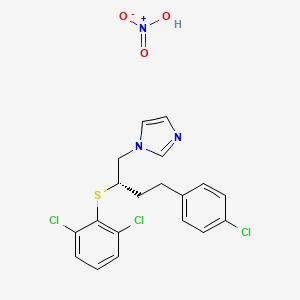
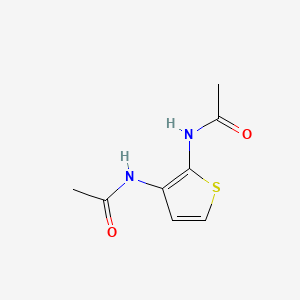
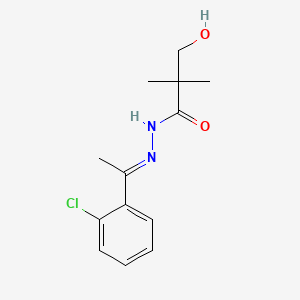
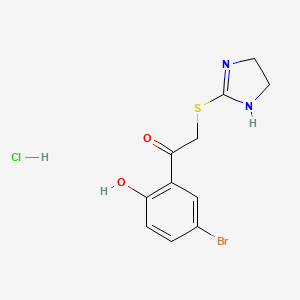
![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)

